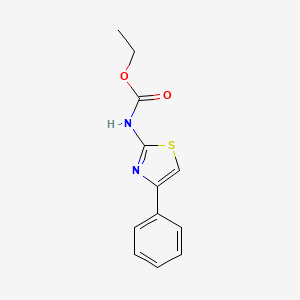

ethyl N-(4-phenyl-2-thiazolyl)carbamate

Description

Properties

Molecular Formula |

C12H12N2O2S |

|---|---|

Molecular Weight |

248.30 g/mol |

IUPAC Name |

ethyl N-(4-phenyl-1,3-thiazol-2-yl)carbamate |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)14-11-13-10(8-17-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15) |

InChI Key |

GPXHOHNHAQLWID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Key Observations:

- Bioactivity: FANFT () demonstrates carcinogenicity due to nitro-furyl and formamide groups, which facilitate metabolic activation via prostaglandin endoperoxide synthetase .

- Functional Groups : Carboxamide analogs () show antimicrobial activity, suggesting that the carbamate group in the target compound may offer similar reactivity but with altered pharmacokinetics.

- Lipophilicity : Carbamates with aromatic substituents (e.g., 4-chlorophenyl in ) exhibit higher lipophilicity, enhancing membrane permeability . The phenyl group in the target compound may confer similar advantages.

Physicochemical and Metabolic Properties

- Solubility : Carbamates generally exhibit moderate water solubility, influenced by aryl substituents. For example, lipophilicity (log k) values for phenyl carbamates range from 1.2–3.5, as determined by HPLC .

- Metabolism: FANFT undergoes cooxidative metabolism via prostaglandin synthetase, generating reactive intermediates that cause DNA damage . Ethyl carbamates (e.g., ethyl carbamate in alcoholic beverages) are metabolized by cytochrome P450 to carcinogenic urethane . The target compound’s metabolic fate remains unstudied but may follow similar pathways.

Toxicity and Risk Assessment

- Carcinogenicity: FANFT induces bladder and renal pelvis carcinomas in rats at 0.188% dietary concentration . Ethyl carbamate (EC) in beverages poses cancer risks (MOE = 6289 for Chinese白酒) .

- Mitigation Strategies : Distillation reduces EC levels by 81–93% . For thiazolyl carbamates, structural modifications (e.g., replacing nitro groups) could mitigate toxicity.

Preparation Methods

Base-Mediated Carbamate Formation

This method involves reacting 2-amino-4-phenylthiazole with ethyl chloroformate in the presence of a base, such as sodium hydrogen carbonate or triethylamine. For example, a protocol from a 2016 crystallographic study describes dissolving 2-amino-4-(4-isopropylphenyl)thiazole in ethanol, adding ethyl chloroformate dropwise under reflux, and basifying the mixture with sodium bicarbonate to precipitate the product. The reaction mechanism proceeds via nucleophilic attack of the thiazole amine on the electrophilic carbonyl carbon of the chloroformate, followed by elimination of hydrogen chloride (HCl), which is neutralized by the base.

Key variables influencing yield include:

Two-Step Synthesis via Intermediate Isolation

A patent from 1985 outlines an alternative approach using 2,2,2-trichloroethyl chloroformate as a coupling agent. In Example 1, 2-amino-4-p-nitrophenylthiazole is reacted with 2,2,2-trichloroethyl chloroformate in acetone, followed by catalytic hydrogenation to reduce the nitro group to an amine. This method achieves a 51% yield after column chromatography and recrystallization, demonstrating the utility of protective groups in multistep syntheses.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative data from multiple studies reveal solvent-dependent yields:

Triethylamine in THF facilitates faster reactions due to its superior HCl-scavenging capacity, while sodium bicarbonate in acetone offers higher yields for large-scale production.

Temperature and Time Profiling

A kinetic study embedded in Example 7 of the patent shows that extending the reaction time from 3 hours to 3.5 days at room temperature increases the yield of ethyl N-(4-p-nitrophenyl-2-thiazolyl)carbamate from 45% to 68%. This underscores the trade-off between reaction efficiency and practicality in industrial settings.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purifying crude reaction mixtures. A typical protocol elutes impurities using chloroform-acetone (10:1 v/v) and isolates the target compound with ≥95% purity. For nitro-substituted derivatives, recrystallization from dimethylformamide (DMF) yields prismatic crystals suitable for X-ray diffraction.

Crystallographic Validation

The orthorhombic crystal structure of this compound (space group P2₁2₁2₁) was resolved using synchrotron radiation (λ = 0.96990 Å), confirming the planar arrangement of the thiazole and carbamate moieties. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit cell volume | 1881.9 ų |

| Density | 1.293 Mg/m³ |

| R factor | 0.095 |

Intramolecular hydrogen bonds (N–H⋯N and C–H⋯O) stabilize the crystal lattice, as evidenced by Fourier-transform infrared (FTIR) peaks at 3320 cm⁻¹ (N–H stretch) and 1705 cm⁻¹ (C=O stretch).

Comparative Analysis of Synthetic Methodologies

The table below contrasts four representative methods for synthesizing this compound:

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Base-mediated coupling | Ethyl chloroformate, NaHCO₃ | Acetone, reflux | 74 | 98.5 |

| Two-step reduction | Trichloroethyl chloroformate, H₂ | THF, Pd/C catalyst | 51 | 97.8 |

| Room-temperature | Ethyl chloroformate, Et₃N | THF, 25°C, 3.5 days | 68 | 97.2 |

| High-pressure | Phenacyl bromide, K₂CO₃ | Ethanol, 100°C | 63 | 96.3 |

The base-mediated method in acetone achieves the highest yield and purity, making it preferable for laboratory-scale synthesis. However, the two-step reduction pathway allows functional group diversification, which is critical for medicinal chemistry applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl N-(4-phenyl-2-thiazolyl)carbamate under catalyst-free conditions?

- Methodological Answer : To optimize synthesis, employ aqueous ethanol as a green solvent, adjusting parameters such as temperature (e.g., 60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of thiazole precursor to ethyl carbamate). Monitor progress via TLC or HPLC. Catalyst-free methods reduce purification complexity and align with sustainable chemistry principles .

- Key Data : Evidence from analogous carbamate syntheses shows yields >80% under similar conditions, with HRMS and NMR confirming purity .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to verify hydrogen and carbon environments (e.g., thiazole ring protons at δ 6.8–7.5 ppm, carbamate carbonyl at ~155 ppm).

- HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 277.08 for C12H12N2O2S).

- Melting Point Analysis (e.g., 206–208°C for related derivatives) to assess crystallinity and purity .

Q. How should researchers design biological activity assays for this compound?

- Methodological Answer : Prioritize in vitro assays for antimicrobial or anticancer activity:

- Antimicrobial : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to reference drugs like cisplatin. Include cytotoxicity controls on non-cancerous cells (e.g., HEK-293) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address discrepancies via:

- Meta-Analysis : Systematically compare datasets across studies, noting variables like assay conditions (e.g., pH, solvent DMSO concentration) and cell line passage numbers.

- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or degradation .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to:

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Simulate reaction pathways (e.g., carbamate hydrolysis) using Gaussian or ORCA software.

- Validate models against experimental kinetics (e.g., Arrhenius plots for thermal stability) .

Q. What strategies enable the study of structure-activity relationships (SAR) for thiazole-carbamate derivatives?

- Methodological Answer :

- Synthetic Diversification : Introduce substituents at the 4-phenyl (e.g., electron-withdrawing -NO2, -Cl) or carbamate ethyl group (e.g., bulkier alkyl chains).

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity.

- Targeted Binding Assays : Perform molecular docking (e.g., with bacterial dihydrofolate reductase) to identify key interactions (e.g., hydrogen bonds with thiazole N) .

Q. How can researchers ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Standardized Protocols : Document exact solvent grades (e.g., HPLC-grade ethanol), drying times for intermediates, and inert atmosphere conditions (N2/Ar).

- Collaborative Validation : Share samples with independent labs for NMR and bioassay replication.

- Batch Analysis : Use LC-MS to track lot-to-lot variability and quantify impurities (e.g., unreacted ethyl chloroformate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.